Methyl 4-amino-3-(tert-butylamino)benzoate
Overview
Description
Methyl 4-amino-3-(tert-butylamino)benzoate is an organic compound with the molecular formula C12H18N2O2 It is a derivative of benzoic acid and features both amino and tert-butylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(tert-butylamino)benzoate typically involves the esterification of 4-amino-3-(tert-butylamino)benzoic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process can be summarized as follows:
Starting Material: 4-amino-3-(tert-butylamino)benzoic acid.
Reagent: Methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(tert-butylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 4-amino-3-(tert-butylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(tert-butylamino)benzoate involves its interaction with specific molecular targets. The amino and tert-butylamino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(tert-butylamino)benzoate: .
Methyl 4-amino-3-(dimethylamino)benzoate: .
Methyl 4-amino-3-(ethylamino)benzoate: .
Uniqueness
Methyl 4-amino-3-(tert-butylamino)benzoate is unique due to the presence of both amino and tert-butylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-amino-3-(tert-butylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)14-10-7-8(11(15)16-4)5-6-9(10)13/h5-7,14H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVMUVHFLYEHBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=CC(=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166953 | |
Record name | Benzoic acid, 4-amino-3-[(1,1-dimethylethyl)amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423037-31-3 | |
Record name | Benzoic acid, 4-amino-3-[(1,1-dimethylethyl)amino]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-amino-3-[(1,1-dimethylethyl)amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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